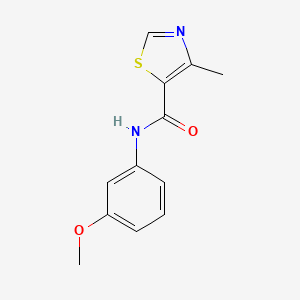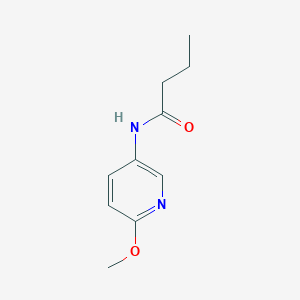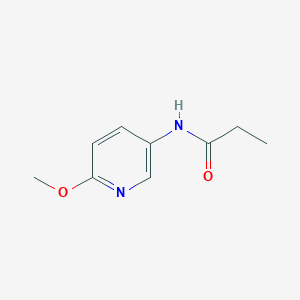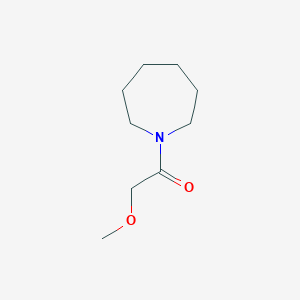
2-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug development. This compound is also known by its chemical name, MPB, and is a member of the benzamide family of compounds.
Mécanisme D'action
The mechanism of action of MPB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress in the body, which can contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that MPB can inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. Additionally, MPB has been shown to have analgesic properties, making it a potential candidate for the development of new pain medications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MPB is that it has been extensively studied in vitro and in vivo, making it a well-characterized compound for use in laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on MPB. One area of interest is the development of more potent and selective inhibitors of cancer cell growth. Another area of interest is the development of new pain medications that target the analgesic properties of MPB. Additionally, further research is needed to fully understand the mechanism of action of MPB and its potential applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of MPB involves a multistep process that begins with the reaction of 2-bromo-4-methylbenzoic acid with 1,2-dimethylpyridinium iodide. This is followed by the reaction of the resulting intermediate with piperidine and the final product is obtained by the reaction of the intermediate with 4-(pyridin-2-yl)piperidine.
Applications De Recherche Scientifique
MPB has been studied for its potential use in the treatment of cancer, specifically in the inhibition of the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, MPB has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications.
Propriétés
IUPAC Name |
2-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-14-6-2-3-7-16(14)18(22)20-15-9-12-21(13-10-15)17-8-4-5-11-19-17/h2-8,11,15H,9-10,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNYZXAEGWMTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512423.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7512428.png)



![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide](/img/structure/B7512448.png)

![N-[(6-methylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7512458.png)

![N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide](/img/structure/B7512488.png)



